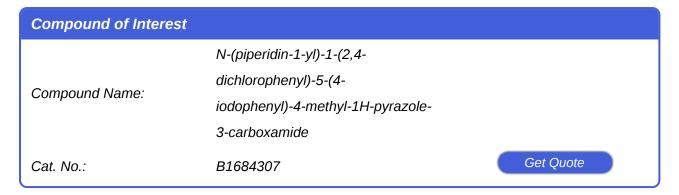


AM-251: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-251, a synthetic diarylpyrazole derivative, is a potent and selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1). Its ability to modulate the endocannabinoid system has made it a valuable tool in neuroscience research and a subject of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of AM-251, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways.

Pharmacodynamics

AM-251 primarily exerts its effects through its high-affinity binding to the CB1 receptor, where it acts as an antagonist or inverse agonist, thereby blocking the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).

Receptor Binding and Potency

AM-251 exhibits high selectivity for the CB1 receptor over the CB2 receptor. Its binding affinity and potency have been characterized in various in vitro assays.



Parameter	Value	Species/System	Reference
Ki (CB1)	7.5 nM	Rat forebrain membranes	[1]
Ki (CB2)	2290 nM	Mouse spleen preparations	[1]
Selectivity (CB2/CB1)	~306-fold	-	[1]
IC50 (GTPyS binding inhibition)	8 nM	HEK293 cells expressing human CB1 receptors	[1]

Off-Target Effects

Beyond its primary action at the CB1 receptor, AM-251 has been shown to interact with other receptors, which may contribute to its overall pharmacological profile.

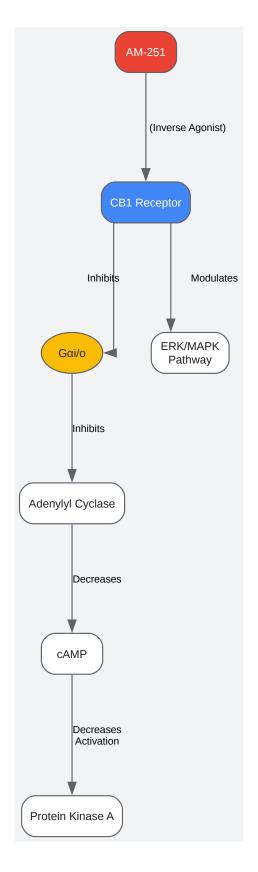
Receptor	Activity	Potency	Reference
GPR55	Agonist	EC50 = 39 nM	[1]
μ-Opioid Receptor	Antagonist	-	[2]

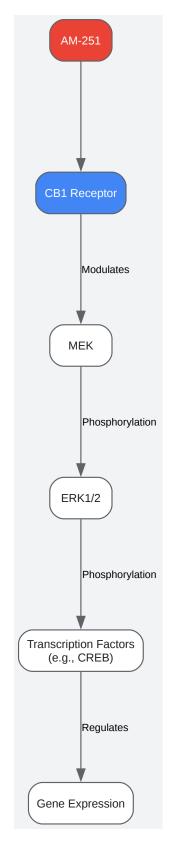
Signaling Pathways

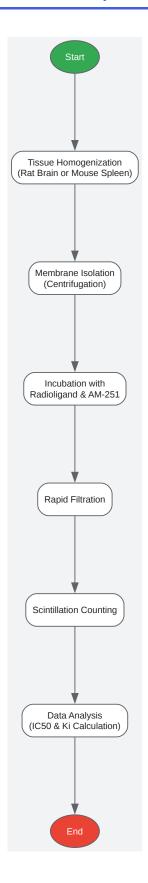
The interaction of AM-251 with the CB1 receptor leads to the modulation of several downstream intracellular signaling cascades. As an inverse agonist, it can reduce the basal activity of the receptor, leading to effects opposite to those of CB1 agonists.

CB1 Receptor Signaling Inhibition by AM-251

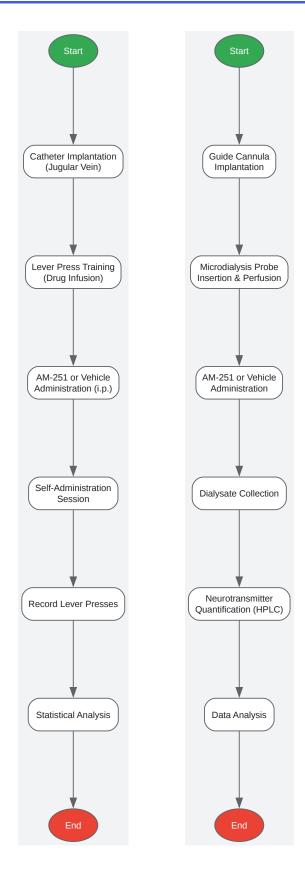












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